molecular formula C10H14N2O B8612950 9-Methyl-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-2-ylamine

9-Methyl-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-2-ylamine

Cat. No. B8612950
M. Wt: 178.23 g/mol
InChI Key: YKGDYUXBSQOZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1CCCOc2ccc([N+](=O)[O-])cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][O:6][c:7]2[c:8]1[cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2.[H:16][H:17]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][O:6][c:7]2[c:8]1[cH:9][c:10]([NH2:13])[cH:11][cH:12]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CN1CCCOc2ccc([N+](=O)[O-])cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1CCCOc2ccc([N+](=O)[O-])cc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
CN1CCCOc2ccc(N)cc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.